molecular formula C11H14O2 B2929228 Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate CAS No. 222555-13-7

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B2929228
CAS No.: 222555-13-7
M. Wt: 178.231
InChI Key: LVNCAFIBJIDVBS-UHFFFAOYSA-N
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Description

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring, a carboxylate ester group, and a propynyl substituent. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate can be achieved through several methods. One common approach involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst. The reaction is typically carried out in toluene with 50% sodium hydroxide . The mixture is stirred vigorously at room temperature, and the product is isolated through recrystallization from diisopropyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of phase-transfer catalysis and the use of propargyl bromide as a reagent suggest that similar conditions could be scaled up for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the alkyne or other functional groups within the molecule.

    Substitution: The propynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylate is unique due to its combination of a cyclohexene ring, a carboxylate ester group, and a propynyl substituent. This combination provides a distinct reactivity profile and makes it a versatile compound for various synthetic applications.

Properties

IUPAC Name

methyl 1-prop-2-ynylcyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-7-11(10(12)13-2)8-5-4-6-9-11/h1,4-5H,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNCAFIBJIDVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC=CC1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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